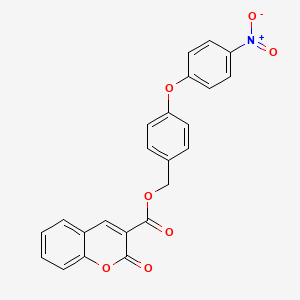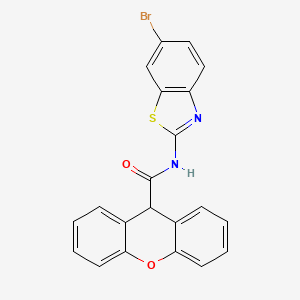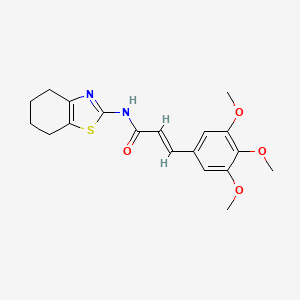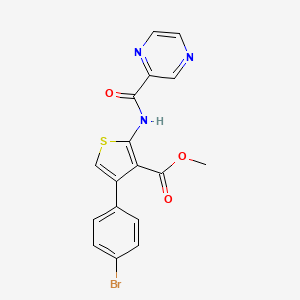![molecular formula C20H15BrClFN2O3 B3521980 2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate](/img/structure/B3521980.png)
2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate
Overview
Description
2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate is a complex organic compound that features a combination of halogenated benzyl and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate typically involves multiple steps. One common approach is to start with the halogenated benzyl bromide, such as 2-Chloro-6-fluorobenzyl bromide . This intermediate can be reacted with 5-bromo-8-quinolineamine under appropriate conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogenated benzyl group can participate in nucleophilic substitution reactions, where the halogen atom is replaced by a nucleophile.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can modify the quinoline ring to produce different functionalized quinolines.
Scientific Research Applications
2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its halogenated aromatic rings can be used in the design of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The halogenated benzyl group can enhance binding affinity through halogen bonding, while the quinoline moiety can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl bromide: A simpler halogenated benzyl compound used as an intermediate in various syntheses.
5-Bromo-8-quinolineamine: A quinoline derivative that serves as a building block for more complex molecules.
4-Bromo-2-fluorobenzyl bromide: Another halogenated benzyl compound with similar reactivity.
Uniqueness
2-Chloro-6-fluorobenzyl 4-[(5-bromo-8-quinolyl)amino]-4-oxobutanoate is unique due to its combination of halogenated benzyl and quinoline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClFN2O3/c21-14-6-7-17(20-12(14)3-2-10-24-20)25-18(26)8-9-19(27)28-11-13-15(22)4-1-5-16(13)23/h1-7,10H,8-9,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILMNOWANIVECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CCC(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B3521902.png)
![N-(2,3-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3521906.png)
![N-(3-methylphenyl)-2-{2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B3521915.png)

![2-bromo-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B3521925.png)
![2-[(4-cyclohexylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3521929.png)



![N-[6-(3,4-DIMETHOXYBENZAMIDO)PYRIDIN-2-YL]-3,4-DIMETHOXYBENZAMIDE](/img/structure/B3521961.png)
![2-(benzylthio)-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3521973.png)
![2-Chloro-6-fluorobenzyl 2-{[4-(acetylamino)benzoyl]amino}acetate](/img/structure/B3521986.png)
![ethyl 4-[({4-[(5-bromo-2-furoyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B3521993.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B3521995.png)
